![molecular formula C13H20N2 B1318578 2-(2-Ethyl-1-piperidinyl)aniline CAS No. 946730-37-6](/img/structure/B1318578.png)
2-(2-Ethyl-1-piperidinyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Ethyl-1-piperidinyl)aniline” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in recent years .Molecular Structure Analysis
The molecular formula of “2-(2-Ethyl-1-piperidinyl)aniline” is C13H20N2 . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Catalysis and Chemical Reactions
2-(2-Ethyl-1-piperidinyl)aniline and its derivatives have been explored in various catalytic and chemical processes. A study highlighted the use of acid-base bifunctional ionic liquids, which include piperidinyl structures similar to 2-(2-Ethyl-1-piperidinyl)aniline, as efficient catalysts for reactions involving aniline and dimethyl carbonate (Zhang, Yang, Xue, Fu, An, & Gao, 2010). Additionally, the synthesis of functionalized piperidine derivatives from pseudo five-component reactions demonstrates the chemical versatility of piperidinyl-related compounds (Shaterian & Azizi, 2013).
Corrosion Inhibition
Aniline derivatives, including 2-ethylaniline, a compound structurally similar to 2-(2-Ethyl-1-piperidinyl)aniline, have been studied as potential copper corrosion inhibitors in hydrochloric acid solutions (Khaled & Hackerman, 2004).
Polymerization and Material Science
In material science, derivatives of 2-(2-Ethyl-1-piperidinyl)aniline, such as aluminum complexes with bidentate amido ligands, have been synthesized and evaluated for their performance in the ring-opening polymerization of rac-lactide (Liu & Ma, 2014).
Pharmaceutical Research
2-(2-Ethyl-1-piperidinyl)aniline derivatives have been synthesized and investigated for their antimicrobial properties. Novel piperidinyl thieno tetrahydroisoquinolines exhibit promising influences against pathogenic strains (Zaki, El-Dean, Radwan, Alshammari, & Sayed, 2021). Additionally, compounds such as (E)-N-((2-Piperidin-1-yl)Quinolin-3-yl)Methylene)Aniline Derivatives have been evaluated for their anticancer activity (Subhash & Bhaskar, 2021).
Analytical Chemistry
In the field of analytical chemistry, N-ethyl-N-(2-hydroxy-3-sulfopropyl) aniline derivatives, a category that includes compounds related to 2-(2-Ethyl-1-piperidinyl)aniline, have been synthesized and assessed for the photometric determination of hydrogen peroxide (Tamaoku, Ueno, Akiura, & Ohkura, 1982).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(2-ethylpiperidin-1-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-11-7-5-6-10-15(11)13-9-4-3-8-12(13)14/h3-4,8-9,11H,2,5-7,10,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCXWURPXLUIBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.